molecular formula C17H17N5O2 B2557909 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine CAS No. 489465-44-3

1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine

Cat. No.: B2557909
CAS No.: 489465-44-3
M. Wt: 323.356
InChI Key: QBVIJPJIGQFGFC-UHFFFAOYSA-N
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Description

1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring fused with a naphthalene moiety, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the naphthalene group and the methoxymethyl substituent. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to alterations in biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxymethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
  • 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol

Uniqueness

Compared to similar compounds, 1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine stands out due to its unique combination of a pyrimidine ring and a naphthalene moiety. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]-1-naphthalen-1-ylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-10-12-9-15(23)21-17(19-12)22-16(18)20-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVIJPJIGQFGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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